3-(Pyridin-4-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile 3-(Pyridin-4-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile Novel Inhibitor of Jumonji AT-Rich Interactive Domain 1B (JARID1B) Histone Demethylase; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 351190-46-0
VCID: VC0006252
InChI: InChI=1S/C16H8F3N3S/c17-16(18,19)12-1-2-14-13(8-12)22-15(23-14)11(9-20)7-10-3-5-21-6-4-10/h1-8H
SMILES: C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=NC=C3)C#N
Molecular Formula: C16H8F3N3S
Molecular Weight: 331.3 g/mol

3-(Pyridin-4-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

CAS No.: 351190-46-0

Inhibitors

VCID: VC0006252

Molecular Formula: C16H8F3N3S

Molecular Weight: 331.3 g/mol

3-(Pyridin-4-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile - 351190-46-0

CAS No. 351190-46-0
Product Name 3-(Pyridin-4-yl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
Molecular Formula C16H8F3N3S
Molecular Weight 331.3 g/mol
IUPAC Name 3-pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
Standard InChI InChI=1S/C16H8F3N3S/c17-16(18,19)12-1-2-14-13(8-12)22-15(23-14)11(9-20)7-10-3-5-21-6-4-10/h1-8H
Standard InChIKey PRBJCLSLKTVNFM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=NC=C3)C#N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=NC=C3)C#N
Description Novel Inhibitor of Jumonji AT-Rich Interactive Domain 1B (JARID1B) Histone Demethylase; High Quality Biochemicals for Research Uses
Synonyms 3-Pyridin-4-yl-2-(5-trifluoromethyl-benzothiazol-2-yl)-acrylonitrile
PubChem Compound 4997601
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator